Product packaging for T 0156 hydrochloride(Cat. No.:CAS No. 324572-93-2)

T 0156 hydrochloride

カタログ番号: B1681853
CAS番号: 324572-93-2
分子量: 620.0 g/mol
InChIキー: RBJCBXAXUHCWBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Overview of Phosphodiesterase Type 5 (PDE5) as a Pharmacological Target

Phosphodiesterase type 5 (PDE5) is a crucial enzyme within the cyclic nucleotide phosphodiesterase family, specifically responsible for the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP) to its inactive form, 5'-GMP fishersci.caguidetopharmacology.orgwikidata.org. This enzymatic activity plays a pivotal role in regulating intracellular cGMP levels, which in turn modulates a wide array of physiological processes fishersci.caguidetopharmacology.org.

The cGMP signaling pathway is initiated by nitric oxide (NO), a gaseous molecule that activates soluble guanylyl cyclase (sGC), leading to the synthesis of cGMP from guanosine triphosphate (GTP) fishersci.ca. cGMP acts as a key second messenger, activating protein kinase G (PKG) and mediating cellular responses such as smooth muscle relaxation, vasodilation, and neurotransmission fishersci.caprobes-drugs.orgmims.com. PDE5 is highly expressed in various tissues, including vascular smooth muscle cells (SMCs) of the corpus cavernosum and the lungs fishersci.caprobes-drugs.org. By hydrolyzing cGMP, PDE5 effectively terminates the NO/cGMP signaling cascade, thereby regulating smooth muscle tone and other cGMP-dependent functions probes-drugs.org.

Given its central role in regulating cGMP, PDE5 has emerged as an attractive pharmacological target for modulating vascular tone and structure probes-drugs.org. Inhibiting PDE5 can lead to an accumulation of cGMP, thereby enhancing and prolonging the physiological effects mediated by the NO/cGMP pathway probes-drugs.org. This mechanism forms the basis for the therapeutic applications of PDE5 inhibitors in various biomedical conditions.

Significance of Selective Phosphodiesterase Type 5 Inhibitors in Biomedical Research

The development of selective phosphodiesterase type 5 inhibitors (PDE5is) holds significant importance in biomedical research. Selectivity is crucial because it allows for targeted modulation of cGMP levels in specific tissues where PDE5 is predominantly active, minimizing off-target effects that could lead to undesirable outcomes. The ability to selectively inhibit PDE5 enables researchers to precisely investigate the enzyme's role in diverse biological systems and disease states without broadly impacting other PDE isoforms.

PDE5 inhibitors have been extensively studied and applied in research to understand and address various biomedical conditions. Their primary established applications include the study of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH), where they enhance cGMP-mediated smooth muscle relaxation and vasodilation fishersci.caguidetopharmacology.orgwikidata.orgprobes-drugs.org. Beyond these well-known areas, preclinical research has explored the promising effects of PDE5 inhibitors in conditions such as myocardial infarction, cardiac hypertrophy, heart failure, certain cancers, diabetes, Duchenne muscular dystrophy, Alzheimer's disease, and other aging-related conditions guidetopharmacology.orgwikidata.orgmims.com. For instance, PDE5is have shown potential in limiting neuroinflammation and enhancing synaptic plasticity, contributing to beneficial effects on cognitive function and memory in neurological disorder models mims.com.

The ongoing research into selective PDE5 inhibitors like T 0156 hydrochloride is vital for advancing the understanding of cGMP signaling and for identifying novel therapeutic strategies. By providing a tool to specifically manipulate PDE5 activity, these compounds facilitate detailed investigations into the structural basis of PDE5 inhibition, the precise binding interactions, and the downstream cellular and physiological consequences, which is critical for the rational design of future highly selective compounds fishersci.ca.

This compound is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor that has garnered attention in chemical biology research due to its favorable pharmacological profile. Its chemical structure is characterized as 2-(2-methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride. This compound functions by competitively inhibiting the hydrolysis of cyclic guanosine monophosphate (cGMP) by PDE5, thereby enhancing the nitric oxide (NO)/cGMP pathway.

Detailed research findings highlight this compound's remarkable potency and selectivity. In enzymatic assays, this compound demonstrates an IC50 value of 0.23 nM for PDE5, indicating its high affinity for this enzyme. While it also inhibits phosphodiesterase type 6 (PDE6), its IC50 for PDE6 is 56 nM, which is approximately 240-fold higher than its potency against PDE5. This significant difference underscores its selectivity for PDE5 over PDE6. Furthermore, this compound exhibits very low potencies against other PDE isoforms, including PDE1, PDE2, PDE3, and PDE4, with IC50 values exceeding 10 µM (or >63000 nM).

When compared to sildenafil (B151), another well-known PDE5 inhibitor, this compound shows superior selectivity. Sildenafil's IC50 values are reported as 3.6 nM for PDE5 and 29 nM for PDE6, with potencies against PDE1-4 being greater than 270 nM. This comparison is summarized in the table below.

Table 1: Inhibitory Potencies (IC50) of this compound and Sildenafil against PDE Isoforms

CompoundPDE IsoformIC50 (nM)Selectivity Ratio (PDE6/PDE5)
This compoundPDE50.23240
PDE656
PDE1-4> 10000
SildenafilPDE53.68.1
PDE629
PDE1-4> 270

In in vitro studies, this compound has been shown to potentiate electrical field stimulation-induced relaxation in isolated rabbit corpus cavernosum in a concentration-dependent manner, effective at concentrations ranging from 1 to 100 nM. This effect is attributed to its ability to increase cGMP levels within the tissue.

In vivo research further demonstrates the compound's efficacy. Studies in anesthetized dogs revealed that this compound was more potent than sildenafil in potentiating penile tumescence, despite achieving plasma concentrations that were about five times lower than those of sildenafil for comparable effects. This suggests a higher in vivo potency for this compound compared to sildenafil in this model. Furthermore, this compound exhibited weaker effects on the electroretinogram compared to sildenafil at higher doses, which correlates with its higher selectivity for PDE5 over PDE6, an enzyme involved in visual phototransduction. These findings underscore this compound's utility as a highly selective pharmacological tool for investigating PDE5-mediated biological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30ClN5O7 B1681853 T 0156 hydrochloride CAS No. 324572-93-2

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O7.ClH/c1-18-13-19(7-11-32-18)16-36-27(31(38)42-5)25(20-14-22(39-2)28(41-4)23(15-20)40-3)21-8-12-35-29(26(21)30(36)37)43-17-24-33-9-6-10-34-24;/h6-15H,16-17H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJCBXAXUHCWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CN2C(=C(C3=C(C2=O)C(=NC=C3)OCC4=NC=CC=N4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045745
Record name T-0156 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324572-93-2
Record name T-0156 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanism of Action of T 0156 Hydrochloride

Competitive Inhibition of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Hydrolysis

T 0156 hydrochloride specifically inhibits the hydrolysis of cyclic guanosine monophosphate (cGMP) by phosphodiesterase type 5 (PDE5) nih.govwikipedia.orgguidetopharmacology.orgnih.govuni.luuni.lunih.gov. This inhibitory action occurs in a competitive manner, meaning this compound competes with cGMP for binding to the active site of the PDE5 enzyme nih.govuni.luuni.lu. The half-maximal inhibitory concentration (IC50) of this compound against PDE5 is reported to be 0.23 nM, indicating its very high potency nih.govwikipedia.orgguidetopharmacology.orgthermofisher.comnih.govuni.luabcam.comuni.luscience-softcon.denih.gov.

Enhancement of the Nitric Oxide (NO)/cGMP Pathway

By inhibiting PDE5, this compound effectively prevents the breakdown of cGMP, leading to an increase in intracellular cGMP levels wikipedia.orgnih.govuni.lu. This elevation of cGMP enhances the nitric oxide (NO)/cGMP signaling pathway nih.govwikipedia.orgguidetopharmacology.orgnih.govuni.luuni.lu. The NO/cGMP pathway is crucial for various physiological processes, including smooth muscle relaxation.

Research findings support this mechanism:

In isolated rabbit corpus cavernosum, this compound at concentrations of 10 nM and 100 nM significantly increased cGMP levels, which subsequently led to the relaxation of the tissue wikipedia.orgnih.govuni.lu.

Furthermore, this compound demonstrated a concentration-dependent potentiation of electrical field stimulation-induced relaxation in the isolated rabbit corpus cavernosum wikipedia.orgthermofisher.comuni.luabcam.com.

In vivo studies in anesthetized dogs showed that this compound potentiated pelvic nerve stimulation-induced penile tumescence wikipedia.orguni.lunih.gov. These results collectively suggest that this compound enhances the NO/cGMP pathway, primarily by blocking PDE5 activity uni.luuni.lu.

Studies involving nitrous oxide (N2O)-induced antinociception in mice indicated that systemic pretreatment with this compound enhanced the antinociceptive response and caused a leftward shift in the dose-response curve for N2O, further supporting its facilitatory role in the NO-cyclic GMP-PKG pathway guidetoimmunopharmacology.org.

Detailed Isozyme Selectivity Profile of this compound

The inhibitory effects of this compound have been extensively investigated across various phosphodiesterase isozymes, including those isolated from canine tissues uni.lu.

As noted, this compound exhibits high affinity and potency specifically for phosphodiesterase type 5 (PDE5) nih.govwikipedia.orgguidetopharmacology.orgthermofisher.comnih.govuni.luctdbase.orgabcam.comuni.luscience-softcon.denih.gov. Its IC50 value of 0.23 nM against PDE5 underscores its exceptional potency as a PDE5 inhibitor nih.govwikipedia.orgguidetopharmacology.orgthermofisher.comnih.govuni.luabcam.comuni.luscience-softcon.denih.gov.

While this compound demonstrates potent inhibition of PDE5, its activity against other phosphodiesterase isozymes is significantly lower, highlighting its selectivity profile.

Phosphodiesterase Type 6 (PDE6): this compound inhibits PDE6 with an IC50 value of 56 nM nih.govwikipedia.orgguidetopharmacology.orgthermofisher.comnih.govuni.luabcam.comscience-softcon.denih.gov. This indicates that its potency against PDE6 is approximately 240-fold lower than its potency against PDE5 wikipedia.orguni.lu.

Other PDE Isozymes (PDE1, PDE2, PDE3, PDE4): this compound exhibits low potencies against phosphodiesterase types 1, 2, 3, and 4, with IC50 values generally reported as greater than 10 µM (>10,000 nM) nih.govwikipedia.orgguidetopharmacology.orgnih.govuni.luctdbase.org. Some sources indicate even lower potency, with IC50 values greater than 63,000 nM for these PDEs thermofisher.comabcam.comscience-softcon.denih.gov. This substantial difference in IC50 values across the PDE family confirms its high selectivity for PDE5.

The following table summarizes the inhibitory potencies of this compound against various phosphodiesterase isozymes:

Table 1: Inhibitory Potency (IC50) of this compound Against Phosphodiesterase Isozymes

Phosphodiesterase IsozymeIC50 (nM)Selectivity (vs. PDE5)Source
PDE50.231-fold (reference) nih.govwikipedia.orgguidetopharmacology.orgthermofisher.comnih.govuni.luabcam.comuni.luscience-softcon.denih.gov
PDE656240-fold lower nih.govwikipedia.orgguidetopharmacology.orgthermofisher.comnih.govuni.luabcam.comscience-softcon.denih.gov
PDE1>10,000>43,478-fold lower nih.govwikipedia.orgguidetopharmacology.orgnih.govuni.luctdbase.org
PDE2>10,000>43,478-fold lower nih.govwikipedia.orgguidetopharmacology.orgnih.govuni.luctdbase.org
PDE3>10,000>43,478-fold lower nih.govwikipedia.orgguidetopharmacology.orgnih.govuni.luctdbase.org
PDE4>10,000>43,478-fold lower nih.govwikipedia.orgguidetopharmacology.orgnih.govuni.luctdbase.org

Note: Selectivity is calculated as IC50(other PDE) / IC50(PDE5). For values indicated as ">", the selectivity is also ">". For PDE1-4, some sources indicate >63,000 nM thermofisher.comabcam.comscience-softcon.denih.gov, which would imply even greater selectivity.

Pharmacodynamic Characterization and Efficacy Studies of T 0156 Hydrochloride

In Vitro Pharmacological Investigations

Modulation of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Levels in Isolated TissuesT-0156 has been shown to increase cGMP levels in isolated rabbit corpus cavernosum. Specifically, at concentrations of 10 nM and 100 nM, T-0156 significantly elevated cGMP levels. For instance, treatment with 100 nM T-0156 resulted in cGMP levels of 6.0 ± 1.5 pmol/mg protein, compared to 1.1 ± 0.4 pmol/mg protein in vehicle-treated tissues (P<0.05). This increase in cGMP is a key mechanism contributing to its pharmacological effects.researchgate.netsigmaaldrich.com

Table 1: Effect of T-0156 on cGMP Levels in Isolated Rabbit Corpus Cavernosum

Treatment (Concentration)cGMP Level (pmol/mg protein, Mean ± SEM)P-value (vs. Vehicle)
Vehicle1.1 ± 0.4-
T-0156 (100 nM)6.0 ± 1.5<0.05

Effects on Smooth Muscle Relaxation (e.g., Rabbit Corpus Cavernosum)In the isolated rabbit corpus cavernosum, T-0156 induces relaxation of the tissue, a direct consequence of its ability to increase cGMP levels.researchgate.netsigmaaldrich.comFurthermore, T-0156 demonstrated a concentration-dependent potentiation of electrical field stimulation-induced relaxation in this tissue. At 100 nM, T-0156 enhanced relaxation to 76.9 ± 19.8%, significantly higher than the 12.3 ± 10.1% observed in vehicle-treated tissues (P<0.05). This indicates that T-0156 enhances the nitric oxide (NO)/cGMP pathway.researchgate.netnih.govtocris.comsigmaaldrich.comresearchgate.net

Table 2: Potentiation of Electrical Field Stimulation-Induced Relaxation by T-0156 in Isolated Rabbit Corpus Cavernosum

Treatment (Concentration)Relaxation (% of control, Mean ± SEM)P-value (vs. Vehicle)
Vehicle12.3 ± 10.1-
T-0156 (100 nM)76.9 ± 19.8<0.05

Enzymological Assays with Isolated Phosphodiesterase Isozymes from Canine TissuesEnzymological studies using six phosphodiesterase (PDE) isozymes isolated from canine tissues revealed the high selectivity and potency of T-0156. T-0156 specifically inhibited the hydrolysis of cGMP by phosphodiesterase type 5 (PDE5) in a competitive manner, exhibiting a very low IC50 value of 0.23 nM.researchgate.netnih.govtocris.comsigmaaldrich.commedchemexpress.comsigmaaldrich.comWhile also inhibiting phosphodiesterase type 6 (PDE6) with an IC50 value of 56 nM, this potency was approximately 240-fold higher for PDE5 compared to PDE6.researchgate.netnih.govtocris.comsigmaaldrich.comT-0156 showed low potencies against PDE types 1, 2, 3, and 4, with IC50 values greater than 10 µM.researchgate.netnih.govtocris.comsigmaaldrich.commedchemexpress.comThis profile underscores T-0156 as a potent and highly selective PDE5 inhibitor.researchgate.netnih.govtocris.commedchemexpress.com

Table 3: Inhibitory Potencies (IC50) of T-0156 on Phosphodiesterase Isozymes from Canine Tissues

Phosphodiesterase IsozymeIC50 Value (nM)Selectivity Ratio (vs. PDE5)
PDE50.231
PDE656240-fold higher for PDE5
PDE1>10,000>43,478-fold higher for PDE5
PDE2>10,000>43,478-fold higher for PDE5
PDE3>10,000>43,478-fold higher for PDE5
PDE4>10,000>43,478-fold higher for PDE5

Influence on Neural Stem Cell ProliferationT-0156 has been demonstrated to stimulate the proliferation of neural stem cells (NSCs) derived from the subventricular zone (SVZ).nih.govwikipedia.orgBoth short-term (6 hours) and long-term (24 hours) treatments with PDE5 inhibitors, including T-0156, increased SVZ-derived NSC proliferation.nih.govSpecifically, treatment with 1 µM T-0156 significantly increased the incorporation of EdU, an indicator of cell proliferation, to 140.7 ± 11.9% of the control (P < 0.05).nih.govThis proliferative effect was found to be dependent on the activation of the mitogen-activated protein kinase (MAPK) pathway and was abolished by inhibitors of MAPK signaling, soluble guanylyl cyclase (sGC), and protein kinase G (PKG).nih.govresearchgate.net

Table 4: Effect of T-0156 on Neural Stem Cell Proliferation (EdU-positive cells)

Treatment (Concentration)EdU-positive cells (% of control, Mean ± SEM)P-value (vs. Control)
Control100-
T-0156 (1 µM)140.7 ± 11.9<0.05

Effects on Trachea Relaxation and NO/cGMP Pathway in Ovalbumin-Sensitized Guinea Pigs

Studies have investigated the effects of T 0156 hydrochloride on trachea preparations isolated from ovalbumin-sensitized guinea pigs, focusing on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. In these in vitro experiments, trachea rings were exposed to T-0156, alongside other compounds like NOC-12, NOR-4, and electrical field stimulation (EFS) nih.gov.

Research indicates that the relaxation responses induced by T-0156, NOC-12, NOR-4, and EFS were significantly decreased in the ovalbumin-sensitized group compared to controls nih.gov. Furthermore, cGMP levels in trachea tissues after exposure to T-0156, EFS, carbachol, NOC-12, and NOR-4 were significantly lower in the experimental (sensitized) group than in the control group nih.gov. These findings suggest that T-0156's influence on trachea relaxation in ovalbumin-sensitized guinea pigs is linked to alterations in the NO/cGMP pathway, potentially due to increased inducible nitric oxide synthase (iNOS) activity leading to inhibited constitutive nitric oxide synthase (cNOS) and reduced endogenous NO, thereby decreasing guanylyl cyclase activation nih.gov.

Table 1: Effects on cGMP Levels in Ovalbumin-Sensitized Guinea Pig Trachea

Agent/StimuluscGMP Levels in Ovalbumin-Sensitized Group (vs. Control)
T-0156Significantly lower nih.gov
EFSSignificantly lower nih.gov
CarbacholSignificantly lower nih.gov
NOC-12Significantly lower nih.gov
NOR-4Significantly lower nih.gov

In Vivo Preclinical Efficacy Models

Potentiation of Pelvic Nerve Stimulation-Induced Tumescence in Anesthetized Canine Models

T-0156 hydrochloride has been evaluated for its ability to potentiate pelvic nerve stimulation-induced tumescence in anesthetized canine models. Intraduodenal administration of T-0156 at doses ranging from 100 to 1000 µg/kg was shown to potentiate this response researchgate.net. Intravenous administration of T-0156 in anesthetized dogs (10–1,000 µg/kg) also potentiated pelvic nerve stimulation-induced penile tumescence, with a reported potentiation of up to 279.0 ± 38.4% vulcanchem.com.

Comparative studies with sildenafil (B151), another PDE5 inhibitor, revealed that both T-0156 and sildenafil potentiated penile tumescence in a dose-dependent manner nih.gov. T-0156 at 10 µg/kg and sildenafil at 100 µg/kg exhibited nearly identical potentiating percentages (181.5 ± 31.1% and 190.0 ± 37.9%, respectively), despite the plasma concentration of T-0156 being approximately five times lower than that of sildenafil (16.7 ± 1.6 ng/ml vs. 78.8 ± 5.3 ng/ml) nih.gov. This indicates that T-0156 is more potent in its effect on tumescence compared to sildenafil nih.gov.

Table 2: Potentiation of Pelvic Nerve Stimulation-Induced Tumescence in Anesthetized Dogs

CompoundDose (µg/kg)Potentiation (%) (Mean ± S.E.M.)Plasma Concentration (ng/ml) (Mean ± S.E.)
T-015610181.5 ± 31.1 nih.gov16.7 ± 1.6 nih.gov
Sildenafil100190.0 ± 37.9 nih.gov78.8 ± 5.3 nih.gov

Analysis of Electrophysiological Responses (e.g., Electroretinogram) in Animal Models

The effects of T-0156 hydrochloride on electrophysiological responses, specifically the light-adapted flicker stimulation-induced electroretinogram (ERG), have been examined in anesthetized canine models nih.gov. The ERG is a diagnostic tool used to assess retinal function utah.edu.

While T-0156 potentiated penile tumescence, its effects on the ERG differed from sildenafil. A high dose of T-0156 (1000 µg/kg) reduced the amplitude and increased the latency of the electroretinogram positive wave nih.gov. However, these effects were less pronounced compared to sildenafil at the same high dose (1000 µg/kg) nih.gov. For instance, T-0156 caused a 41.1 ± 8.0% reduction in amplitude and a 3.9 ± 0.6% increase in latency, whereas sildenafil resulted in a 71.7 ± 3.9% reduction in amplitude and a 14.5 ± 1.4% increase in latency nih.gov. These distinctions in pharmacological effects on penile tumescence and ERG between T-0156 and sildenafil are believed to correlate with their respective inhibitory potencies for phosphodiesterase type 5 and type 6 nih.gov.

Table 3: Effects on Electroretinogram (ERG) in Anesthetized Dogs (at 1000 µg/kg)

CompoundERG Positive Wave Amplitude Reduction (%) (Mean ± S.E.M.)ERG Positive Wave Latency Increase (%) (Mean ± S.E.M.)
T-015641.1 ± 8.0 nih.gov3.9 ± 0.6 nih.gov
Sildenafil71.7 ± 3.9 nih.gov14.5 ± 1.4 nih.gov

Investigation in Disease Models (e.g., Mitochondrial Disease)

No specific research findings or data tables were found regarding the investigation of this compound in mitochondrial disease models. While animal models for mitochondrial diseases exist and are crucial for studying these disorders nih.govmax-planck-innovation.comnih.gov, direct studies linking this compound to their investigation were not identified in the provided search results.

Comparative Pharmacological Analyses of T 0156 Hydrochloride

Comparative Efficacy and Selectivity with Sildenafil (B151)

T 0156 hydrochloride exhibits a notable profile when compared to sildenafil, a widely recognized PDE5 inhibitor, in terms of both enzyme inhibition and in vivo pharmacological effects.

This compound is characterized as a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), demonstrating greater selectivity than sildenafil. tocris.com In enzyme assays, this compound specifically inhibits the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP) by PDE5 in a competitive manner, with an IC50 value of 0.23 nM. medchemexpress.comnih.gov Its inhibitory potency against PDE6 is 56 nM, which is 240-fold higher than its potency for PDE5. tocris.comnih.gov Furthermore, this compound shows very low potency against PDE1, PDE2, PDE3, and PDE4, with IC50 values exceeding 63000 nM (or >10 µM). tocris.commedchemexpress.com

In contrast, sildenafil demonstrates an IC50 value of 3.6 nM for PDE5 and 29 nM for PDE6. tocris.com Sildenafil's potency against PDE1-4 is also significantly lower, with IC50 values greater than 270 nM. tocris.com These data highlight this compound's superior selectivity for PDE5 over PDE6 and other PDE isoforms compared to sildenafil. tocris.com

Table 1: Comparative IC50 Values (nM) for this compound and Sildenafil on PDE Isoforms

CompoundPDE1 (>10 µM)PDE2 (>10 µM)PDE3 (>10 µM)PDE4 (>10 µM)PDE5 (nM)PDE6 (nM)
This compound>63000 tocris.com>63000 tocris.com>63000 tocris.com>63000 tocris.com0.23 tocris.commedchemexpress.comnih.gov56 tocris.commedchemexpress.comnih.gov
Sildenafil>270 tocris.com>270 tocris.com>270 tocris.com>270 tocris.com3.6 tocris.com29 tocris.com

Studies conducted in anesthetized dogs have revealed distinct pharmacological effects of this compound and sildenafil on penile tumescence and electroretinogram (ERG), which are indicators for the inhibition of PDE5 and PDE6, respectively. nih.govresearchgate.net Both compounds demonstrated a dose-dependent potentiation of penile tumescence. nih.gov Notably, this compound at a dose of 10 µg/kg produced nearly the same potentiating percentage (181.5% ± 31.1%) as sildenafil at a 100 µg/kg dose (190.0% ± 37.9%). nih.gov This indicates that this compound is more potent in enhancing tumescence, achieving comparable effects at approximately five times lower plasma concentrations (16.7 ± 1.6 ng/ml for this compound versus 78.8 ± 5.3 ng/ml for sildenafil). nih.gov

Regarding the electroretinogram, a high dose of this compound (1000 µg/kg) reduced the amplitude and increased the latency of the positive wave. nih.gov However, these effects were considerably weaker than those observed with sildenafil at the same dose. nih.gov Sildenafil caused a 71.7% ± 3.9% reduction in amplitude and a 14.5% ± 1.4% increase in latency, while this compound resulted in a 41.1% ± 8.0% reduction in amplitude and a 3.9% ± 0.6% increase in latency. nih.gov These observed differences in pharmacological effects between this compound and sildenafil are consistent with their respective inhibitory potencies for PDE5 and PDE6. nih.gov

Table 2: Comparative Pharmacological Effects of this compound and Sildenafil in Anesthetized Dogs (at 1000 µg/kg)

CompoundPenile Tumescence Potentiation (at comparable effect)ERG Amplitude Reduction (%)ERG Latency Increase (%)
This compound181.5 ± 31.1% (at 10 µg/kg) nih.gov41.1 ± 8.0 nih.gov3.9 ± 0.6 nih.gov
Sildenafil190.0 ± 37.9% (at 100 µg/kg) nih.gov71.7 ± 3.9 nih.gov14.5 ± 1.4 nih.gov

Relative Potency in Enzyme Assays

Comparison with Other Phosphodiesterase Type 5 Inhibitors (e.g., Vardenafil, Avanafil, Zaprinast)

Beyond sildenafil, this compound's profile can be further contextualized by comparing it to other notable PDE5 inhibitors such as vardenafil, avanafil, and zaprinast (B1683544).

Vardenafil is a potent PDE5 inhibitor with a Ki of 0.2 nM. nih.gov However, its selectivity for PDE5 over PDE6 is limited, being only ≤3-fold (Ki of 0.7 nM for PDE6). nih.gov This suggests a higher potential for PDE6-related side effects, such as visual disturbances, compared to more selective compounds.

Avanafil is recognized as a highly selective inhibitor of PDE5 and is noted for its very fast onset of action. wikipedia.orgmims.comiiab.me Its high selectivity contributes to a potentially favorable side effect profile compared to less selective PDE5 inhibitors.

Zaprinast, an earlier phosphodiesterase inhibitor, exhibits selectivity for PDE5, PDE6, PDE9, and PDE11. wikipedia.org Its IC50 values are 0.76 µM for PDE5, 0.15 µM for PDE6, 29.0 µM for PDE9, and 12.0 µM for PDE11. wikipedia.org Interestingly, zaprinast inhibits PDE6 more potently than PDE5. nih.gov This contrasts sharply with this compound's much higher selectivity for PDE5 over PDE6.

Structure-Activity Relationship Insights from Comparative Studies

The distinct pharmacological profiles observed among PDE5 inhibitors, including this compound, are intrinsically linked to their chemical structures and the resulting structure-activity relationships (SAR). This compound is a naphthyridine derivative, a structural class that contributes to its potent and selective PDE5 inhibition. nih.govresearchgate.netsmolecule.com

Advanced Research Methodologies Applied to T 0156 Hydrochloride Studies

Utilization in High-Throughput Drug Screening Platforms

High-throughput screening (HTS) platforms are instrumental in rapidly identifying compounds with desired biological activities from large libraries. T 0156 hydrochloride has been included in such screening efforts, demonstrating its utility as a reference compound or a candidate for various targets. For instance, T-0156 was part of the LOPAC library, which was screened against different cancer cell lines, including HeLa cells, in fluorometric microculture cytotoxicity assays. This indicates its application in HTS for assessing cytotoxic activity and exploring its effects across diverse cellular phenotypes. nih.gov While this compound was noted as inactive in a cell-based PDE4 assay, its inclusion in such platforms underscores its role in broad pharmacological profiling and drug discovery initiatives. nih.gov

Application of Isolated Tissue and Cell Culture Models for Mechanistic Elucidation

Isolated tissue and cell culture models provide controlled environments for detailed mechanistic studies of compound action, free from systemic influences. This compound has been extensively studied using these in vitro approaches to characterize its inhibitory profile and physiological effects.

Early research investigated the inhibitory effects of T-0156 on six phosphodiesterase isozymes isolated from canine tissues. These studies revealed that T-0156 specifically inhibited the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP) by PDE5 at a very low concentration (IC₅₀ = 0.23 nM) in a competitive manner. Its inhibitory effect on PDE6 was significantly lower (IC₅₀ = 56 nM), approximately 240-fold higher than for PDE5. Furthermore, T-0156 exhibited low potencies against PDE types 1, 2, 3, and 4 (IC₅₀ > 10 µM). mims.comciteab.com

Table 1: Inhibitory Potency of T-0156 on Phosphodiesterase Isozymes

PDE IsozymeIC₅₀ (nM)Selectivity Ratio (vs. PDE5)
PDE50.231
PDE656240
PDE1>10,000>43,478
PDE2>10,000>43,478
PDE3>10,000>43,478
PDE4>10,000>43,478

In isolated rabbit corpus cavernosum, T-0156 at concentrations of 10 nM and 100 nM significantly increased cGMP levels, leading to relaxation of the tissue. For instance, at 100 nM, T-0156 increased cGMP levels to 6.0 ± 1.5 pmol/mg protein compared to 1.1 ± 0.4 pmol/mg protein in vehicle-treated tissues (P<0.05). T-0156 also potentiated electrical field stimulation-induced relaxation in a concentration-dependent manner, achieving 76.9 ± 19.8% relaxation at 100 nM, compared to 12.3 ± 10.1% with vehicle (P<0.05). mims.comciteab.comguidetopharmacology.org These findings suggest that T-0156 enhances the nitric oxide (NO)/cGMP pathway by blocking PDE5. mims.comciteab.com

Further studies using isolated rat pulmonary artery investigated the role of PDE5 activity in lipopolysaccharide (LPS)-induced changes in vasorelaxation. T-0156 significantly increased vasorelaxation in LPS-treated pulmonary artery, with a 24 ± 4% increase in Emax compared to control values, suggesting an increase in PDE5 activity in this context, even without changes in PDE5 protein expression. uni.lu

Employment of In Vivo Animal Models for Pharmacological Characterization

In vivo animal models are critical for understanding the systemic pharmacological effects and therapeutic potential of compounds. This compound has been characterized in various animal models, confirming its activity and selectivity observed in in vitro studies.

Studies in anesthetized dogs demonstrated that intraduodenal administration of T-0156 potentiated pelvic nerve stimulation-induced penile tumescence in a dose-dependent manner. At a dose of 1000 µg/kg, T-0156 increased tumescence by 279.0 ± 38.4%, compared to 9.8 ± 4.5% with vehicle (P<0.05). mims.com

A comparative study in anesthetized dogs further evaluated T-0156 against sildenafil (B151), another PDE5 inhibitor. T-0156 at 10 µg/kg and sildenafil at 100 µg/kg showed nearly equivalent potentiation of penile tumescence (181.5 ± 31.1% for T-0156 and 190.0 ± 37.9% for sildenafil). Notably, the plasma concentration of T-0156 required for this effect was approximately five times lower than that of sildenafil (16.7 ± 1.6 ng/ml for T-0156 vs. 78.8 ± 5.3 ng/ml for sildenafil), indicating T-0156's higher potency in vivo.

The study also examined the effects on light-adapted flicker stimulation-induced electroretinogram, a parameter indicative of PDE6 inhibition. While a high dose of T-0156 (1000 µg/kg) reduced the amplitude and increased the latency of the electroretinogram positive wave, its effects were weaker than those of sildenafil at the same dose (reduction of amplitude: T-0156: 41.1 ± 8.0%, sildenafil: 71.7 ± 3.9%; increase of latency: T-0156: 3.9 ± 0.6%, sildenafil: 14.5 ± 1.4%). This difference in effect on the electroretinogram corresponds with T-0156's higher selectivity for PDE5 over PDE6.

Table 2: Comparative In Vivo Effects of T-0156 and Sildenafil in Anesthetized Dogs

CompoundDose (µg/kg)Penile Tumescence Potentiation (%)Plasma Concentration (ng/ml)Electroretinogram Amplitude Reduction (%)Electroretinogram Latency Increase (%)
T-015610181.5 ± 31.116.7 ± 1.6N/AN/A
Sildenafil100190.0 ± 37.978.8 ± 5.3N/AN/A
T-01561000N/AN/A41.1 ± 8.03.9 ± 0.6
Sildenafil1000N/AN/A71.7 ± 3.914.5 ± 1.4

T-0156 has also been applied topically in female SKH-1 mice to investigate its effects on UVB-induced epidermal apoptosis, as part of broader studies on phosphodiesterase inhibitors in skin carcinogenesis models.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial in preclinical research to quantitatively describe the relationship between drug exposure and observed biological effects. PK models characterize the time course of drug concentrations in the body, while PD models relate these concentrations to the intensity of the pharmacological response. Integrated PK/PD models link these two aspects, establishing dose-concentration-response relationships and predicting the time course of drug effects.

For this compound, the extensive in vitro and in vivo pharmacological characterization provides a robust data foundation for PK/PD modeling. The determination of its inhibitory potencies against various PDE isozymes (in vitro) and its effects on cGMP levels and tissue relaxation, coupled with its in vivo efficacy in animal models, allows for the development of models that predict drug action based on exposure. mims.comciteab.comguidetopharmacology.org

Relationship between Compound Exposure and Biological Effects

The relationship between this compound exposure and its biological effects has been a key focus of preclinical research. The in vitro studies directly link specific concentrations of T-0156 to its ability to inhibit PDE5 and increase cGMP levels, leading to tissue relaxation. mims.comciteab.com

In vivo studies in dogs further exemplify this exposure-response relationship. The observation that T-0156 achieved similar levels of penile tumescence potentiation at significantly lower plasma concentrations compared to sildenafil highlights its higher potency and the efficiency of its exposure-effect profile. This direct comparison of plasma concentration (exposure) with a measurable physiological outcome (biological effect) is a fundamental aspect of PK/PD analysis. Such data are vital for understanding the compound's pharmacological efficiency and guiding further development.

Therapeutic Implications and Potential Applications in Academic Research

Research into Cardiovascular System Modulation

As a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, T 0156 hydrochloride influences the nitric oxide (NO)/cGMP signaling pathway, which is crucial for modulating vascular smooth muscle tone. tocris.commedchemexpress.commedchemexpress.com While direct extensive research specifically on this compound for broad cardiovascular modulation is not widely detailed in the provided literature, its known pharmacological action of potentiating electrical field stimulation-induced relaxation of isolated rabbit corpus cavernosum demonstrates its ability to induce smooth muscle relaxation. tocris.commedchemexpress.com This effect is mediated through the NO/cGMP pathway, which is a fundamental mechanism in cardiovascular regulation, suggesting its relevance for further investigation in cardiovascular contexts. medchemexpress.commedchemexpress.com

Investigation in Neurological and Neurodegenerative Contexts

This compound is recognized for its utility in neuroscience research. biosynth.com Its mechanism of action, involving the enhancement of the nitric oxide (NO)/cGMP pathway through PDE5 inhibition, is relevant to various neurological processes. medchemexpress.commedchemexpress.com Academic investigations have explored the broader concept that inhibition of phosphodiesterase 5 can stimulate the proliferation of neural stem cells. wikipedia.org While specific detailed findings directly linking this compound to neurodegenerative disease treatment are not extensively documented in the provided sources, its role as a selective PDE5 inhibitor makes it a pertinent compound for studies exploring cGMP-mediated pathways in neural function and regeneration.

Role in Reproductive Physiology Research

This compound has been a subject of significant research concerning reproductive physiology, particularly male erectile function. Its potent and selective inhibition of phosphodiesterase type 5 (PDE5) is central to its effects in this area. tocris.commedchemexpress.commedchemexpress.com Studies have demonstrated that this compound effectively potentiates the electrical field stimulation-induced relaxation of isolated rabbit corpus cavernosum, a tissue critical for penile erection. tocris.commedchemexpress.com

Comparative pharmacological studies in anesthetized dogs have further elucidated its effects on penile tumescence. Intravenous administration of T-0156 hydrochloride dose-dependently potentiated pelvic nerve stimulation-induced penile tumescence. nih.gov Importantly, T-0156 hydrochloride exhibited a more potent effect than sildenafil (B151) in inducing tumescence. For instance, T-0156 at a dose of 10 µg/kg achieved a similar potentiating percentage (181.5% ± 31.1%) to sildenafil at 100 µg/kg (190.0% ± 37.9%), despite T-0156's plasma concentration being approximately five times lower (16.7 ± 1.6 ng/ml for T-0156 vs. 78.8 ± 5.3 ng/ml for sildenafil). nih.gov This highlights T-0156 hydrochloride as a highly effective agent in modulating erectile responses. nih.gov The compound has also been included in discussions regarding drug development strategies for male subfertility, particularly within the class of phosphodiesterase inhibitors. bioscientifica.comnih.gov

Table 1: Comparative Potency of this compound and Sildenafil on PDE Inhibition

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE1-4 IC50 (nM)
This compound0.2356> 10,000
Sildenafil3.629> 270

Source: Tocris Bioscience, MedChemExpress tocris.commedchemexpress.commedchemexpress.com

Table 2: Comparative Effects of this compound and Sildenafil on Penile Tumescence in Anesthetized Dogs

CompoundDose (µg/kg, i.v.)Potentiating Percentage of Penile Tumescence (%)Plasma Concentration (ng/ml)
This compound10181.5 ± 31.116.7 ± 1.6
Sildenafil100190.0 ± 37.978.8 ± 5.3

Source: Mochida et al., 2004 nih.gov

Applications in Stem Cell Biology and Regenerative Medicine Research

This compound, as a PDE5 inhibitor, has demonstrated relevance in stem cell biology and regenerative medicine research. Inhibition of phosphodiesterase 5 has been shown to stimulate the proliferation of neural stem cells, indicating a potential role for PDE5 inhibitors in enhancing cellular regeneration. wikipedia.org In recent pluripotent stem cell-based drug discovery efforts, T-0156 was identified as a PDE5 inhibitor capable of inducing mild depolarization of mitochondrial membrane potential (MMP) in neural progenitor cells derived from patients with Leigh Syndrome. medrxiv.org This finding suggests its potential application in research aimed at understanding and addressing mitochondrial dysfunction, and more broadly, in exploring novel therapeutic strategies within regenerative medicine. medrxiv.org

Exploration in Drug Repurposing Initiatives

This compound has been considered within drug repurposing initiatives, which aim to identify new therapeutic applications for existing or previously developed pharmaceutical compounds. bioscientifica.comnih.govresearchgate.netnih.gov This approach offers advantages in accelerating drug discovery and development by leveraging established safety profiles and pharmacokinetic data. bioscientifica.comnih.govresearchgate.net Specifically, this compound has been listed among compounds explored for drug repurposing in the context of male subfertility. bioscientifica.comnih.gov Furthermore, its identification in pluripotent stem cell-based drug screens as a PDE5 inhibitor influencing mitochondrial membrane potential in neural progenitor cells suggests its potential for repurposing in conditions such as mitochondrial diseases. medrxiv.org

Future Research Directions for T 0156 Hydrochloride

Identification of Unexplored Biological Targets and Signaling Pathways

While T 0156 hydrochloride is primarily characterized by its potent and selective inhibition of PDE5, with some activity against PDE6, future research endeavors should aim to comprehensively identify any unexplored biological targets and signaling pathways with which it may interact. wikipedia.orgwikipedia.orgwikidata.org Investigations could delve into potential "off-target" effects that might become relevant at higher concentrations or within specific cellular contexts, potentially revealing interactions with other phosphodiesterases or non-PDE proteins. The broader exploration of PDE5's role in various physiological and pathological processes, beyond its established indications in erectile dysfunction and pulmonary arterial hypertension, suggests new avenues for this compound research. wikipedia.org For instance, PDE5 inhibitors are being explored in areas such as cognitive functions, heart failure, multidrug resistance in cancer therapy, immune diseases, and systemic sclerosis. wikipedia.org Notably, research has indicated the presence of PDE5 expression in Leydig cells, where this compound has been shown to increase cGMP and androgen production through a protein kinase G (PKG)-dependent modification of the steroidogenic acute regulatory protein (StAR). mims.com This finding highlights a specific signaling pathway for further investigation, suggesting potential roles for this compound in male reproductive health beyond its effects on erectile function. The concept of multi-targeted ligands, where a single compound interacts with multiple molecular targets, is also a burgeoning area for PDE5 inhibitors, prompting a broader examination of this compound's molecular interactions and effects. wikipedia.org

Development of Advanced Experimental Models and Methodologies

To fully elucidate the therapeutic potential and mechanistic intricacies of this compound, the development and application of advanced experimental models and methodologies are crucial. Historically, studies on this compound have utilized isolated rabbit corpus cavernosum and anesthetized canine models. wikipedia.orgwikipedia.orgwikidata.org Future research should incorporate more sophisticated in vitro and in vivo systems.

Advanced In Vitro Models: The use of induced pluripotent stem cell (iPSC)-derived neural progenitor cells (NPCs) and brain organoids, as demonstrated with sildenafil (B151), offers a powerful platform for drug discovery and understanding the effects of PDE5 inhibitors on complex neural pathways. thermofisher.com Applying these models to this compound could provide unprecedented insights into its potential neurological applications and mechanisms. Three-dimensional (3D) cell cultures and organ-on-a-chip systems could also offer more physiologically relevant in vitro environments for studying this compound's effects on specific tissues and organs.

Advanced In Vivo Models: The establishment of validated animal models for specific disease indications beyond erectile dysfunction, such as models for heart failure, pulmonary hypertension, or various neurological disorders, would be vital for preclinical validation of this compound's broader therapeutic utility. wikipedia.orgwikipedia.orgwikipedia.org Genetically modified animal models that mimic human disease pathologies could also provide a more precise understanding of the compound's effects in vivo.

Innovative Methodologies: The integration of cutting-edge methodologies, such as tissue clearing techniques for detailed 3D visualization of neural and immune architecture, could provide a comprehensive view of this compound's impact on complex biological systems. uni.lu High-throughput experimentation (HTE) and CRISPR-based genetic screening platforms offer powerful tools for systematically identifying novel targets or confirming existing mechanisms of action for small molecules like this compound. nih.govguidetopharmacology.org Furthermore, the application of advanced omics technologies, including proteomics and transcriptomics, could provide a holistic understanding of the molecular changes induced by this compound treatment, revealing previously unrecognized pathways and biomarkers. thermofisher.com

Bridging Preclinical Findings to Translational Hypotheses

The promising preclinical findings for this compound, including its in vivo activity in enhancing tumescence in canine models, lay a strong foundation for developing robust translational hypotheses. wikidata.org The focus of future research should be on identifying specific disease states and clinical conditions where its unique PDE5 inhibitory profile could offer significant therapeutic benefits. Given that other PDE5 inhibitors have received clinical approval for conditions beyond erectile dysfunction, such as pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH) with lower urinary tract symptoms (LUTS), this compound warrants investigation in these areas. wikipedia.org Its demonstrated ability to enhance the NO/cGMP pathway also suggests potential in various cardiovascular diseases, including heart failure, where PDE5 inhibition has been linked to improved diastolic function. wikipedia.orgwikipedia.org The observation that this compound can increase androgen production in Leydig cells points to a translational hypothesis in male reproductive health beyond erectile dysfunction, potentially addressing conditions related to steroidogenesis or sperm function. mims.comwikipedia.org Furthermore, the emerging evidence supporting the cognitive benefits of PDE5 inhibitors in animal models of neurological disorders, including dementia, presents a compelling area for translational research for this compound. wikipedia.orgwikipedia.orgmims.com Careful consideration of factors such as brain penetration would be essential for translating these preclinical observations into viable clinical investigations.

Contribution to Fundamental Understanding of cGMP Signaling

As a potent and highly selective PDE5 inhibitor, this compound is an invaluable chemical probe for advancing the fundamental understanding of cGMP signaling. wikipedia.orgwikipedia.orgwikidata.org Future research can leverage its specificity to dissect the intricate roles of PDE5 in various cGMP-mediated physiological and pathophysiological processes. Investigations could focus on how selective PDE5 inhibition by this compound influences cGMP compartmentalization within cells, its cross-talk with other cyclic nucleotide pathways such as cyclic AMP (cAMP), and its precise impact on downstream effectors like protein kinase G (PKG) in different cell types and tissues. wikipedia.orgmims.comwikipedia.orgmims.comtandfonline.com By employing this compound, researchers can gain deeper insights into the complex regulation of cGMP levels and its contribution to diverse cellular functions, including smooth muscle relaxation, platelet activation/aggregation, and immune responses. wikipedia.orgwikipedia.org This detailed understanding of PDE5-mediated cGMP hydrolysis, facilitated by this compound, can ultimately lead to the identification of novel therapeutic targets and strategies for a wide range of diseases where cGMP signaling is dysregulated. wikipedia.org

Q & A

Advanced Research Question

  • Positive controls : Use established PDE5 inhibitors (e.g., sildenafil) to benchmark activity.
  • Negative controls : Include PDE isoform-specific inhibitors to rule off-target effects.
  • Dose-response curves : Validate concentration-dependent effects (e.g., IC50 determination) .
  • Blinding : Implement double-blinding in pharmacological assays to reduce bias.
  • Replication : Perform triplicate measurements to assess intra- and inter-assay variability .

How should researchers address discrepancies in reported PDE5 inhibition data for this compound?

Advanced Research Question

  • Methodological audit : Compare assay conditions (e.g., enzyme source, substrate concentrations, pH). Variability in buffer systems (e.g., phosphate vs. Tris) may alter kinetic parameters .
  • Data normalization : Standardize activity measurements against a reference inhibitor.
  • Meta-analysis : Aggregate data from peer-reviewed studies (avoiding non-peer-reviewed sources per ) and apply statistical models (e.g., random-effects) to resolve contradictions .

What are the optimal storage and handling protocols for this compound to ensure stability?

Basic Research Question

  • Storage : Keep at 4°C in a dry, sealed container to prevent hygroscopic degradation .
  • Solubility : Use DMSO (100 mg/mL) or ethanol (50 mg/mL) for stock solutions; validate solubility via dynamic light scattering (DLS) if precipitates form .
  • Safety : Follow OSHA guidelines for hydrochlorides, including fume hood use and PPE (gloves, goggles) .

How can researchers design a robust pharmacokinetic study for this compound in vivo?

Advanced Research Question

  • Animal models : Select species with PDE5 homology to humans (e.g., rodents) and justify sample size using power analysis .
  • Dosing regimen : Optimize via pilot studies to avoid toxicity (e.g., measure plasma half-life using LC-MS/MS).
  • Tissue distribution : Use radiolabeled T 0156 (³H or ¹⁴C) to track bioavailability in target organs .
  • Ethics compliance : Obtain institutional review board (IRB) approval for vertebrate studies .

What analytical strategies are recommended for detecting this compound metabolites?

Advanced Research Question

  • High-resolution MS : Employ Q-TOF or Orbitrap systems for untargeted metabolomics.
  • Chromatography : Pair UPLC with HILIC columns to separate polar metabolites.
  • Database matching : Cross-reference spectral data with libraries like HMDB or METLIN .
  • Validation : Synthesize putative metabolites (e.g., N-oxides) for confirmatory assays .

How should researchers mitigate batch-to-batch variability in this compound synthesis?

Advanced Research Question

  • Quality control : Implement in-process checks (e.g., reaction monitoring via FTIR).
  • Purification : Use recrystallization or preparative HPLC to standardize purity (>98% by HPLC area normalization) .
  • Documentation : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for synthesis protocols .

What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Basic Research Question

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) for EC50/IC50 calculations.
  • ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences).
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T 0156 hydrochloride
Reactant of Route 2
Reactant of Route 2
T 0156 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。